molecular formula C19H15F2N3O3S B2466499 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide CAS No. 897614-54-9

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide

Cat. No. B2466499
M. Wt: 403.4
InChI Key: KQUQZFHHMNDROH-UHFFFAOYSA-N
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Description

The compound is a type of pyridazinone derivative . Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridazine-based systems have been shown to have numerous practical applications . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .

Scientific Research Applications

Antimicrobial Evaluation

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide belongs to a class of compounds that have shown significant antimicrobial activity. A study by Shamroukh et al. (2013) on pyrazole and pyrazolopyrimidine derivatives, which are structurally related to this compound, demonstrated notable antimicrobial properties, suggesting similar potential for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide.

Cytotoxic Properties

Derivatives of pyrido[3,4-d]pyridazine, structurally similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide, have been studied for their potential cytotoxic properties. Wójcicka et al. (2022) synthesized and analyzed the properties of these compounds, revealing the potential for biological activity against cancer cell lines.

Herbicidal Activities

Compounds within the pyridazine family, to which N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide is related, have been investigated for their herbicidal activities. Xu et al. (2008) explored 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and found significant herbicidal properties, suggesting similar applications for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide.

Corrosion Inhibition

The pyridazine ring, a key feature in N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide, has been studied for its corrosion inhibition properties. Nahlé et al. (2017) investigated derivatives of pyridazine for their effectiveness in preventing corrosion in mild steel, indicating a potential application area for N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide.

Anticonvulsant Activity

Research on pyridazinone derivatives, similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide, has shown promising results in anticonvulsant applications. Samanta et al. (2011) synthesized pyridazinone derivatives and found significant anticonvulsant activity in some compounds.

Theoretical Investigation of Antimalarial and COVID-19 Drug Potential

Theoretical investigations into sulfonamide derivatives, which are chemically related to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide, have explored their potential as antimalarial agents and their utility against COVID-19. Fahim and Ismael (2021) conducted computational calculations and molecular docking studies to evaluate these compounds, indicating possible applications in treating these diseases.

properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)18-9-8-17(23-24-18)12-4-3-5-14(10-12)22-19(25)13-6-7-15(20)16(21)11-13/h3-11H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUQZFHHMNDROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide

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